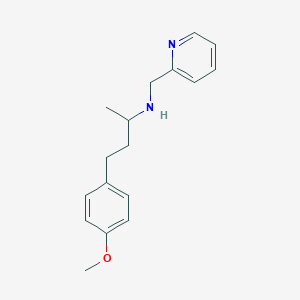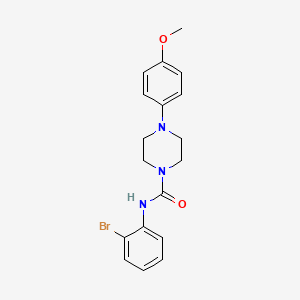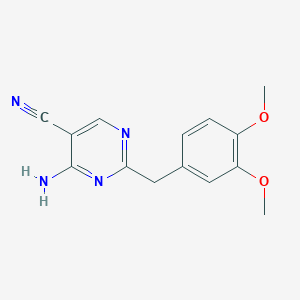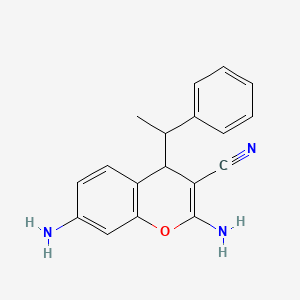
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine, also known as MPBD, is a research chemical that belongs to the phenethylamine class. It is a psychoactive compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has been shown to act as a reuptake inhibitor for these neurotransmitters, meaning that it prevents their reabsorption into the presynaptic neuron. This leads to an increase in the amount of neurotransmitters available for binding to postsynaptic receptors, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine are still being studied. However, it has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine in lab experiments is its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects, making it a promising compound for further study. However, one limitation is the lack of research on its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine. One area of research could be its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research could be done on its potential use as a cognitive enhancer and its effects on memory and learning. Finally, more research is needed on the long-term effects and potential side effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine.
Synthesemethoden
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods of synthesis involves the reaction of 4-methoxyphenylacetone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential use as a cognitive enhancer.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-5-3-4-12-18-16)6-7-15-8-10-17(20-2)11-9-15/h3-5,8-12,14,19H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVINXNQHSXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)



![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
